2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid
Overview
Description
2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.401. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Given its structure, it may act as a protecting group in organic synthesis . Protecting groups like the tert-butyl ester (t-Bu) and carboxybenzyl (CBz) are commonly used to prevent certain functional groups from reacting under conditions where they would otherwise do so .
Biochemical Pathways
In general, protecting groups play a crucial role in complex organic syntheses, including the synthesis of peptides . They allow chemists to selectively activate or deactivate certain functional groups, guiding the course of the reactions .
Pharmacokinetics
For instance, the presence of the tert-butyl ester and carboxybenzyl groups may affect the compound’s solubility, stability, and its interactions with enzymes and transporters .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. As a potential protecting group, its primary function would be to protect certain functional groups during a synthesis, allowing for selective reactions to occur .
Action Environment
The action of this compound, like many others used in organic synthesis, can be influenced by various environmental factors. These include the pH, temperature, and the presence of other reactants or catalysts . For instance, the removal of the CBz group typically requires conditions such as catalytic hydrogenation , while the t-Bu group can be removed under acidic or basic conditions .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-9-14(10-12-19)15(16(20)21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIVJGFCHKBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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